2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-6-8-18(9-7-12)16(23)21(17(24)20-18)11-15(22)19-14-5-3-4-13(2)10-14/h3-5,10,12H,6-9,11H2,1-2H3,(H,19,22)(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOLEMSEWWUIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₁H₁₆N₂O₄
- Molecular Weight : 240.26 g/mol
- IUPAC Name : 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide
- CAS Number : 851170-87-1
The compound features a spirocyclic structure that contributes to its reactivity and interaction with biological systems.
Chemistry
In the realm of organic synthesis, this compound serves as a valuable building block for the creation of more complex molecules. Its unique spirocyclic structure allows for diverse functionalization, making it an essential intermediate in synthetic chemistry.
Biology
Research has focused on the interactions of this compound with various biological molecules. Preliminary studies suggest potential therapeutic applications due to its ability to influence biochemical pathways. However, specific targets and mechanisms remain largely uncharacterized.
Medicine
The pharmacological properties of this compound are under investigation for potential anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokine secretion through modulation of pathways such as NF-kB.
- Antimicrobial Properties : In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential through mechanisms that may disrupt bacterial membranes and metabolic processes.
Industry
The stability and reactivity of this compound make it suitable for applications in material science and chemical processes. Its unique properties could lead to innovative developments in the production of new materials or chemical formulations.
Case Study: Anti-inflammatory Effects
A study published in a peer-reviewed journal investigated the anti-inflammatory effects of compounds structurally similar to this one. The findings indicated that these compounds could significantly reduce inflammation markers in cellular models by inhibiting specific signaling pathways associated with inflammatory responses .
Case Study: Antimicrobial Activity
Another research effort evaluated the antimicrobial efficacy of this compound against various pathogens. Results showed notable activity against both Gram-positive and Gram-negative bacteria in vitro, supporting its potential application as a broad-spectrum antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-(1-piperidinyl)phenyl)acetamide
- 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane
- 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2,3,4-trifluorophenyl)acetamide
Uniqueness
What sets 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl}-N-(3-methylphenyl)acetamide apart from similar compounds is its specific substitution pattern and the presence of the spirocyclic core
Biological Activity
The compound 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide, also known as a derivative of diazaspiro compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C₁₁H₁₆N₂O₄
- Molecular Weight : 240.26 g/mol
- IUPAC Name : this compound
- CAS Number : 851170-87-1
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anti-inflammatory and antimicrobial properties. The following sections detail the findings from various studies.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study highlighted that such compounds can inhibit the secretion of pro-inflammatory cytokines by modulating key signaling pathways involved in inflammation (e.g., NF-kB pathway) .
Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Case Study on Inflammation :
- Antimicrobial Efficacy :
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Cell Membrane Disruption : Its structure allows interaction with microbial membranes, leading to cell lysis.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves forming the spirocyclic core via cyclization (e.g., using keto-enamine chemistry), followed by functionalization of the acetamide moiety. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst use : Bases like triethylamine or K₂CO₃ improve yields in coupling reactions .
- Temperature control : Cyclization steps often require reflux (80–120°C), while amide couplings proceed at room temperature .
- Validation : Monitor intermediates via TLC and purify via column chromatography. Final purity (>95%) is confirmed by HPLC .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies spirocyclic protons (δ 1.5–2.5 ppm) and acetamide carbonyls (δ 165–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₉H₂₄N₃O₃: calc. 342.1818, obs. 342.1815) .
- X-ray crystallography : Resolves spirocyclic conformation and hydrogen-bonding networks in crystalline forms .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methyl groups on the phenyl ring) influence reactivity and biological activity?
- Answer :
- Reactivity : Electron-donating groups (e.g., 3-methylphenyl) enhance nucleophilic substitution at the acetamide sulfur, while electron-withdrawing groups (e.g., Cl, F) stabilize intermediates in cyclization .
- Bioactivity : The 3-methyl group on the phenyl ring improves lipophilicity, enhancing blood-brain barrier penetration in anticonvulsant assays .
- Methodology : Compare analogs via Hammett plots for electronic effects and logP measurements for lipophilicity .
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
- Answer :
- Target profiling : Use orthogonal assays (e.g., SPR for binding kinetics, enzymatic fluorogenic assays) to distinguish direct inhibition from allosteric effects .
- Structural analysis : Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme pockets vs. receptor cavities .
- Data normalization : Control for assay conditions (pH, ionic strength) that may artifactually skew results .
Q. What computational strategies predict interactions between this compound and potential biological targets (e.g., kinases, GPCRs)?
- Answer :
- Molecular docking : Use Glide or GOLD to model binding to kinase ATP pockets (e.g., CDK2) or GPCR transmembrane domains .
- MD simulations : Run 100-ns trajectories in Desmond to assess stability of ligand-target complexes .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., spirocyclic carbonyls) using Schrödinger’s Phase .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?
- Answer :
- Core modifications : Replace the spirocyclic oxygen with sulfur to enhance metabolic stability (see analogs) .
- Substituent screening : Test halogenated phenyl groups (e.g., 4-Cl, 3-F) to optimize steric fit in target binding sites .
- Bioisosteres : Substitute the acetamide with a sulfonamide to modulate solubility and binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
